![molecular formula C10H10ClNO2 B3048961 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- CAS No. 18845-22-2](/img/structure/B3048961.png)
2(3H)-Benzoxazolone, 3-(3-chloropropyl)-
Overview
Description
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- (2,3-dihydro-3-chloro-2-methyl-1H-benzoxazol-6-one) is a heterocyclic compound belonging to the benzoxazolone family of compounds. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Scientific Research Applications
Grafting onto Halloysite Nanotubes
The compound has been used in the grafting process onto Halloysite Nanotubes (HNTs) to create modified HNTs (HNTs-Cl) . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules .
Creation of New Materials
The grafted HNTs-Cl has great applications in chemical engineering and nanotechnology . It can react with other active molecules to create new materials with unique properties .
Optimization of Grafting Process
The compound has been used to optimize the grafting process under different experimental conditions . Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
4. Use of Toluene as a Medium Toluene has been found to be the best medium for the grafting process of the compound onto HNTs . The best molar ratio of HNTs/CPTMS/H2O was found to be 1:1:3 .
5. Use of Triethylamine and Ammonium Hydroxide The addition of triethylamine (Et3N) and ammonium hydroxide (NH4OH) led to an increase in the degree of grafting of the compound onto the HNT’s surface .
Synthesis of Octakis (3-chloropropyl)octasilsesquioxane
The compound may be used in the synthesis of octakis (3-chloropropyl)octasilsesquioxane .
Silanization of Nanoparticles
The compound can be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications .
Development of Molecularly Imprinted Polymers
It can be used in the development of molecularly imprinted polymers for protein detection .
Mechanism of Action
Target of Action
Related compounds such as 3-chloropropyl isocyanate and (3-Chloropropyl)trimethoxysilane have been used in various chemical reactions, suggesting that they may interact with a variety of biological targets
Mode of Action
The mode of action of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is currently unknown. Given its structural similarity to other chloropropyl compounds, it may interact with its targets through nucleophilic substitution . .
Biochemical Pathways
Related compounds such as tris(chloropropyl) phosphate (tcpp) have been found in environmental samples , suggesting that they may have widespread effects on various biochemical pathways
Pharmacokinetics
Related compounds such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one have been synthesized, suggesting that they may have similar pharmacokinetic properties
properties
IUPAC Name |
3-(3-chloropropyl)-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABBWWLDWGYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434517 | |
Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- | |
CAS RN |
18845-22-2 | |
Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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